
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride
Descripción general
Descripción
“2-(Aminooxy)propanoic acid hydrochloride” is a compound that has been used in various scientific research . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The molecular formula of “2-(Aminooxy)propanoic acid hydrochloride” is C3H8ClNO3 . The InChI code is 1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H .Physical And Chemical Properties Analysis
The compound is a white crystalline powder . It has a molecular weight of 141.55 g/mol . The melting point is between 166-167 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Study in Ethylene Biosynthesis
Pirrung, Dunlap, and Trinks (1989) demonstrated the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which is an analogue of the precursor to the plant growth hormone ethylene. This compound is used in affinity purification techniques and generation of antibodies (Pirrung, Dunlap, & Trinks, 1989).
Gas-Phase Decarboxylation Studies
Bigley, Fetter, and Clarke (1980) explored the decarboxylation of cyclopropylacetic acids, demonstrating both concerted and stepwise mechanisms at varying temperatures. This study adds to the understanding of chemical reactions involving cyclopropylacetic acids (Bigley, Fetter, & Clarke, 1980).
Development of Cyclopropyl-Containing Amino Acids
Limbach, Lygin, Es-Sayed, and Meijere (2009) reported on the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate and its reactivity in Michael additions and Diels–Alder reactions. This research contributes to the development of new cyclopropyl-containing amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Synthesis of Cyclopropylacetic Acid Derivatives
Kikelj, Krbavčič, Pečar, and Tomažič (1991) detailed the synthesis of various cyclopropylacetic acid derivatives, including a focus on the hydrochloride of trans-2-(2′-aminocyclohexyloxy)acetic acid. These derivatives have potential applications in molecular biology and chemistry (Kikelj, Krbavčič, Pečar, & Tomažič, 1991).
Decarboxylative Redox Cyclization Strategy
Guntreddi, Vanjari, and Singh (2015) developed a decarboxylative redox cyclization strategy for synthesizing 2-substituted benzothiazoles, demonstrating the utility of arylacetic acids in organic synthesis (Guntreddi, Vanjari, & Singh, 2015).
Development of Beta-Cyclopropyl Amino Acids
Avery, Greatrex, Pedersen, Taylor, and Tiekink (2008) presented a method for creating beta-cyclopropyl amino acid derivatives, showing excellent control of cyclopropane stereocentres. This research adds to the field of amino acid synthesis and its applications (Avery, Greatrex, Pedersen, Taylor, & Tiekink, 2008).
Study of Palladium(II) Coordination Compounds
Warnke and Trojanowska (1993) investigated the 1H NMR spectra of 2-aminooxypropanoic acid and its interactions with palladium(II), contributing to the understanding of metal-ligand interactions in chemical compounds (Warnke & Trojanowska, 1993).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-aminooxy-2-cyclopropylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-9-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVDPLAYEIJELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







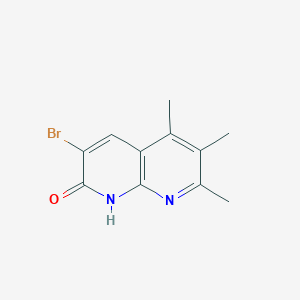
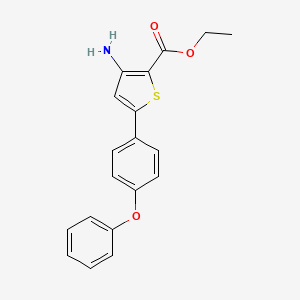
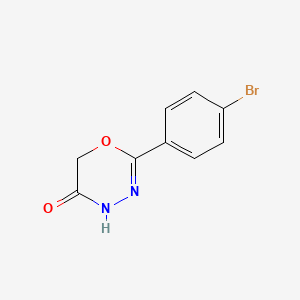

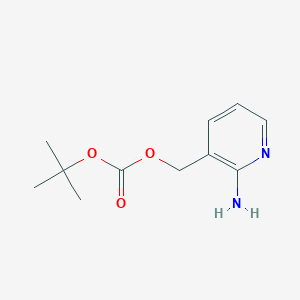
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)
![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)
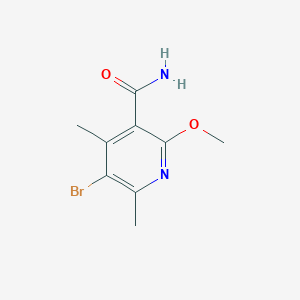
![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)